三氟硼酸钾(3,4-二氯苯基)

描述

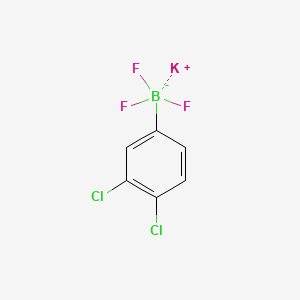

Potassium (3,4-dichlorophenyl)trifluoroborate is an organoboron compound . It is a solid substance that is stable in an inert atmosphere and at room temperature . The IUPAC name for this compound is potassium (3,4-dichlorophenyl) (trifluoro)borate (1-) .

Molecular Structure Analysis

The molecular formula of Potassium (3,4-dichlorophenyl)trifluoroborate is C6H3BCl2F3K . The InChI code for this compound is 1S/C6H3BCl2F3.K/c8-5-2-1-4 (3-6 (5)9)7 (10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis

Organotrifluoroborates, including Potassium (3,4-dichlorophenyl)trifluoroborate, are strong nucleophiles and react with electrophiles without transition-metal catalysts .Physical And Chemical Properties Analysis

Potassium (3,4-dichlorophenyl)trifluoroborate has a molecular weight of 252.9 . It is a solid substance that is stable in an inert atmosphere and at room temperature .科学研究应用

钾和神经功能

一项研究探讨了 3,4-二氨基吡啶(一种钾离子通道阻滞剂)在增强多发性硬化症 (MS) 患者脑运动活动中的作用。发现该化合物可以通过增强突触传递来改善 MS 的疲劳和运动功能,正如在给药后通过 fMRI 和 TMS 观察到的运动脑活动增加所证明的 (Mainero 等,2004)。

钾和心血管健康

另一项针对美国男性膳食钾摄入的研究发现,较高的钾摄入量与中风风险降低有关。这项研究表明,富含钾、镁和谷物纤维的饮食可以降低中风风险,尤其是在高血压男性中 (Ascherio 等,1998)。

钾在牙科中的应用

一项关于含有硝酸钾和三氯生的牙膏的研究表明其在降低牙本质敏感性方面的有效性,证明了钾化合物在牙科应用中的潜力 (Wara-aswapati 等,2005)。

钾和肾脏健康

一项旨在评估钾补充剂在慢性肾病 (CKD) 中的肾脏保护作用的研究概述了调查钾补充剂是否可以减缓 CKD 进展和改善心血管预后的理由 (Gritter 等,2018)。

钾和胃肠道健康

研究了作为新型钾离子竞争性酸阻滞剂的 vonoprazan 在根除幽门螺杆菌的一线和二线三联疗法中的疗效。研究发现 vonoprazan 在一线和二线疗法中均有效,突出了钾化合物在治疗胃肠道感染中的潜力 (村上等,2016)。

作用机制

Target of Action

Potassium (3,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are aryl halides .

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction is facilitated by the presence of a catalyst or under thermal conditions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ .

Biochemical Pathways

The primary biochemical pathway affected by Potassium (3,4-dichlorophenyl)trifluoroborate is the cross-coupling reaction pathway . The compound acts as a nucleophilic coupling partner, reacting with aryl halides to form a C-C bond . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .

Pharmacokinetics

Like other organotrifluoroborates, it is likely to be subject to hydrolysis, forming the corresponding boronic acid in situ . This transformation could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Potassium (3,4-dichlorophenyl)trifluoroborate is the formation of a C-C bond with aryl halides . This reaction is a crucial step in the synthesis of complex organic compounds, enabling the construction of a wide variety of structures .

Action Environment

The action of Potassium (3,4-dichlorophenyl)trifluoroborate is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature . The presence of a catalyst or thermal conditions can facilitate its reaction with aryl halides . Additionally, the hydrolysis of the organotrifluoroborate to the corresponding boronic acid can be influenced by the pH and the presence of water .

安全和危害

属性

IUPAC Name |

potassium;(3,4-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZOKQYJVLRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660124 | |

| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3,4-dichlorophenyl)trifluoroborate | |

CAS RN |

850623-68-6 | |

| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)

![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)

![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)